Ethanethioic acid, S-[(diethoxyphosphinyl)methyl] ester
Overview
Description
Ethanethioic acid, S-[(diethoxyphosphinyl)methyl] ester is a chemical compound with the molecular formula C7H15O4PS. It is known for its unique structure, which includes a thioester and a phosphinyl group. This compound is used in various scientific research applications due to its reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanethioic acid, S-[(diethoxyphosphinyl)methyl] ester typically involves the reaction of ethanethioic acid with diethoxyphosphinylmethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethanethioic acid, S-[(diethoxyphosphinyl)methyl] ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the thioester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted thioesters depending on the nucleophile used.
Scientific Research Applications
Ethanethioic acid, S-[(diethoxyphosphinyl)methyl] ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of ethanethioic acid, S-[(diethoxyphosphinyl)methyl] ester involves its interaction with molecular targets such as enzymes and receptors. The phosphinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This compound can also interact with cellular pathways, affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
- S-(diethoxyphosphorylmethyl) ethanethioate
- Diethyl (chloroethyl) phosphonate
- Diethyl (mercaptoethyl) phosphonate
Uniqueness
Ethanethioic acid, S-[(diethoxyphosphinyl)methyl] ester is unique due to its combination of a thioester and a phosphinyl group, which imparts distinct reactivity and biological properties. Compared to similar compounds, it offers a broader range of applications and potential for further research .
Properties
IUPAC Name |
S-(diethoxyphosphorylmethyl) ethanethioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O4PS/c1-4-10-12(9,11-5-2)6-13-7(3)8/h4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKWVANUNCTDGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CSC(=O)C)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15O4PS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70501675 | |
Record name | S-[(Diethoxyphosphoryl)methyl] ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70501675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70660-08-1 | |
Record name | S-[(Diethoxyphosphoryl)methyl] ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70501675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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